UNII-Y4O6325SYW
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI-1018 involves several steps. Initially, 5-methylindoline is condensed with benzonitrile using boron trichloride and aluminum trichloride in dichloroethane to produce 7-benzoyl-5-methylindoline . This intermediate is then cyclized with glycine methyl ester in pyridine to yield a tricyclic pyrrolobenzodiazepinone . Further reactions involve the use of isoamyl nitrite and potassium tert-butoxide in tetrahydrofuran to form an oxime, which is subsequently reduced with hydrogen over ruthenium on carbon in methanol to provide a racemic amine . The desired isomer is obtained through optical resolution with N-acetyl-L-phenylalanine and finally condensed with pyridine-4-carboxylic acid using O-(1-ethoxycarbonyl)-1-cyanomethyleneamino-N,N,N’,N’-tetramethyluronium tetrafluoroborate and diisopropylethylamine in dichloromethane .
Industrial Production Methods
Industrial production methods for CI-1018 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
CI-1018 undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the condensation of intermediates with pyridine-4-carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen over ruthenium on carbon in methanol.
Major Products
The major products formed from these reactions include the desired isomer of CI-1018 and various intermediates such as 7-benzoyl-5-methylindoline and tricyclic pyrrolobenzodiazepinone .
Scientific Research Applications
CI-1018 has been extensively studied for its anti-inflammatory properties. It has shown potential in treating conditions such as vasculitis and other inflammatory diseases . Additionally, CI-1018 has been evaluated for its effects on apoptosis and nitrative stress in animal models . Its ability to inhibit phosphodiesterase type 4 makes it a valuable compound in the development of anti-inflammatory drugs .
Mechanism of Action
CI-1018 exerts its effects by inhibiting phosphodiesterase type 4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) in cells . By inhibiting this enzyme, CI-1018 increases the levels of cAMP, leading to reduced inflammation . The molecular targets and pathways involved include the modulation of inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Rolipram: Another phosphodiesterase type 4 inhibitor with similar anti-inflammatory properties.
Roflumilast: A selective phosphodiesterase type 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Apremilast: A phosphodiesterase type 4 inhibitor used to treat psoriatic arthritis and plaque psoriasis.
Uniqueness
Its development as a selective phosphodiesterase type 4 inhibitor highlights its importance in the field of anti-inflammatory drug research .
Properties
CAS No. |
179024-48-7 |
---|---|
Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(11R)-6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29)/t22-/m0/s1 |
InChI Key |
KYFWUBJMTHVBIF-QFIPXVFZSA-N |
SMILES |
CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
CC1=CC2=C3C(=C1)C(=N[C@H](C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Synonyms |
N-[(R)-9-METHYL-4-OXO-1-PHENYL-3,4,6,7-TETRAHYDRO[1,4]DIAZEPINO[6,7,1-HI]INDOL-3-YL]ISONICOTINAMIDE |
Origin of Product |
United States |
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